Tegoprazan, chemically known as (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, is classified as a potassium-competitive acid blocker (P-CAB). [] Unlike proton pump inhibitors (PPIs) that irreversibly bind to H+/K+-ATPase, Tegoprazan demonstrates a reversible binding mechanism. [, ] This characteristic translates to a rapid onset of action and prolonged control of gastric acidity, making it a promising therapeutic option for various acid-related gastrointestinal diseases. []
The synthesis of tegoprazan involves several intricate steps, primarily focusing on constructing its tetrasubstituted aryl core and introducing an enantiomerically pure chromanol side chain. The process begins with the deprotonation of phenol to enhance nucleophilicity, which allows for selective O-benzylation. Subsequent steps include bromination, acetylation, and palladium-catalyzed cyanation, leading to the formation of key intermediates. The final steps involve protecting groups' removal and coupling reactions that yield tegoprazan with high enantiomeric purity .
Tegoprazan's molecular structure is characterized by its unique arrangement of atoms that contribute to its function as a potassium-competitive acid blocker. The compound features a benzimidazole core linked to a chromanol side chain.
Tegoprazan undergoes several chemical reactions that are pivotal for its pharmacological activity. The primary reaction involves the inhibition of the hydrogen/potassium ATPase enzyme, crucial for gastric acid secretion.
The mechanism of action of tegoprazan involves competitive inhibition of the hydrogen/potassium ATPase enzyme located in the gastric parietal cells. By binding reversibly to this enzyme, tegoprazan effectively reduces gastric acid secretion.
Tegoprazan exhibits several notable physical and chemical properties that influence its therapeutic efficacy.
Tegoprazan has significant applications in clinical settings, particularly concerning gastrointestinal disorders.
Tegoprazan (chemical formula: C₂₀H₁₉F₂N₃O₃; molecular weight: 387.387 g/mol) is a benzimidazole-derived small molecule that acts as a potent, highly selective potassium-competitive acid blocker (P-CAB) [1] [8]. Unlike proton pump inhibitors (PPIs), which require acid activation for covalent binding, Tegoprazan directly inhibits gastric H⁺/K⁺-ATPase in its active state by competing with potassium ions at the K⁺-binding site of the enzyme [1] [2]. This mechanism is enabled by its acid-resistant weak base properties, allowing accumulation in the acidic canaliculi of parietal cells at concentrations >100-fold higher than in plasma [1] [4]. Structural studies confirm that Tegoprazan’s benzimidazole core and fluorinated side chains facilitate precise docking within the ion channel of H⁺/K⁺-ATPase, sterically hindering K⁺ access essential for proton exchange [3] [8].
Table 1: Structural and Functional Properties of Tegoprazan
Property | Value |
---|---|
Chemical Class | Substituted Benzimidazole |
Target | H⁺/K⁺-ATPase (Gastric Proton Pump) |
Binding Site | K⁺-competitive site |
pKa | >9 (Weak base) |
Selectivity | >80-fold vs. Na⁺/K⁺-ATPase |
Solubility at pH 6.4 | 0.0453 mg/mL |
Tegoprazan exhibits reversible, concentration-dependent inhibition of H⁺/K⁺-ATPase, contrasting sharply with PPIs’ irreversible covalent binding [1] [2]. In vitro studies using porcine gastric vesicles demonstrate full enzymatic recovery within 4–6 hours after Tegoprazan washout, whereas PPIs like esomeprazole show <20% recovery due to permanent enzyme inactivation [4]. This reversibility enables rapid pharmacokinetic/pharmacodynamic equilibration, allowing Tegoprazan to inhibit both actively secreting and resting proton pumps without requiring accumulation in parietal cells [2] [8]. The dissociation half-life (t₁/₂) of Tegoprazan from H⁺/K⁺-ATPase is approximately 2.3 hours, supporting sustained inhibition while permitting physiological enzyme turnover [4].
Table 2: Kinetic Comparison of Tegoprazan vs. Esomeprazole
Parameter | Tegoprazan | Esomeprazole |
---|---|---|
Binding Mechanism | Reversible | Irreversible |
Inhibition Recovery | 4–6 hours | >24 hours |
pH for Optimal Inhibition | pH 6.4 (No acid activation required) | pH <4 (Acid activation essential) |
IC₅₀ (Porcine H⁺/K⁺-ATPase) | 0.28 μM | 22.4 μM |
Tegoprazan’s K⁺-competitive action allows it to suppress acid secretion independently of pump activation state. In Heidenhain pouch dog models, Tegoprazan achieves >90% inhibition of basal and histamine-stimulated acid output within 30 minutes post-administration [4]. This contrasts with PPIs, which only inhibit actively secreting pumps and require 3–5 days to reach maximal efficacy due to dependence on new pump synthesis [2] [4]. In vivo microdialysis studies confirm Tegoprazan’s bioavailability in gastric glands peaks at 0.5–1.5 hours post-dose, correlating with intragastric pH >4 attainment within 1 hour in humans [7] [8]. Notably, meal-stimulated acid secretion is suppressed by 98% at Tegoprazan 50 mg—significantly higher than esomeprazole 40 mg (76%)—due to immediate inhibition of both active and dormant proton pumps [4].
Tegoprazan demonstrates superior and prolonged acid suppression compared to PPIs. Clinical trials measuring 24-hour intragastric pH show:
Table 3: Tegoprazan Pharmacodynamic Effects on Intragastric pH
Dose/Regimen | pH >4 Holding Time (%) | Nocturnal pH Mean | Basal Acid Output Inhibition (%) |
---|---|---|---|
Tegoprazan 50 mg (Single dose) | 55.07% | 3.9 | 87.2 |
Tegoprazan 50 mg (7 days) | 58.35% | 4.1 | 92.5 |
Esomeprazole 40 mg (7 days) | 48.9% | 3.3 | 76.8 |
After single oral doses (50–400 mg), Tegoprazan maintains intragastric pH >4 for 55–68% of 24 hours, exceeding esomeprazole’s 40–50% [4] [7]. This effect is sustained during multiple dosing without tachyphylaxis, with pH >4 holding times reaching 58–67% at day 7 [7]. Nocturnal acid breakthrough—a limitation of PPIs—is significantly reduced (mean pH: 3.9–4.1 vs. 3.3 for esomeprazole) due to Tegoprazan’s prolonged plasma half-life (4.1 hours) and active metabolite M1 (half-life: 22.8 hours) [1] [7]. Importantly, Tegoprazan’s pharmacodynamics are unaffected by CYP2C19 polymorphisms or food intake, ensuring consistent acid control across patient populations [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7